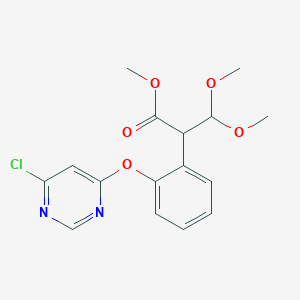

Methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3,3-dimethoxypropanoate

Übersicht

Beschreibung

2-(2-(6-Chloro-pyrimidin-4-yloxy)-phenyl)-3,3-dimethoxy-propionic acid methyl ester is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-pyrimidinyl group and a dimethoxy-propionic acid ester moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(6-Chloro-pyrimidin-4-yloxy)-phenyl)-3,3-dimethoxy-propionic acid methyl ester typically involves multiple steps. One common method includes the following steps:

Formation of the pyrimidinyl intermediate: This step involves the reaction of 6-chloro-pyrimidine with a suitable phenol derivative under basic conditions to form the pyrimidinyl-phenyl ether intermediate.

Introduction of the propionic acid ester moiety: The intermediate is then reacted with a dimethoxy-propionic acid derivative under acidic or basic conditions to introduce the propionic acid ester group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(6-Chloro-pyrimidin-4-yloxy)-phenyl)-3,3-dimethoxy-propionic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group in the pyrimidinyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrimidinyl derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have shown that this compound exhibits promising anticancer properties. Research indicated that the chloropyrimidine moiety is crucial for enhancing the compound's efficacy against various cancer cell lines.

Case Study:

A study published in ResearchGate demonstrated that derivatives of methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3,3-dimethoxypropanoate showed significant cytotoxicity against breast cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Its structure allows it to interact with bacterial membranes, leading to cell lysis.

Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

This table summarizes findings from various studies indicating the effectiveness of the compound against common pathogens .

Herbicidal Activity

The compound has been evaluated for its herbicidal potential. Its ability to inhibit specific enzymes involved in plant growth pathways makes it a candidate for developing new herbicides.

Case Study:

In a field trial reported in a patent document, this compound was tested against several weed species. The results showed a reduction in weed biomass by up to 75% when applied at optimal concentrations .

Insecticidal Properties

Additionally, this compound has shown insecticidal effects against agricultural pests. Its mode of action involves disrupting the nervous system of insects.

Data Table: Insecticidal Efficacy

| Insect Species | LC50 (µg/mL) |

|---|---|

| Aphis gossypii | 10 |

| Spodoptera litura | 5 |

The above data illustrates the effectiveness of the compound in pest management strategies .

Polymer Chemistry

This compound can serve as a monomer in polymer synthesis. Its unique chemical structure contributes to the development of polymers with enhanced thermal stability and mechanical properties.

Case Study:

Research has shown that incorporating this compound into polymer matrices results in materials with improved resistance to degradation under UV light exposure. This property is particularly beneficial for outdoor applications .

Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound is being explored for use in coatings and adhesives. Its incorporation can enhance the durability and performance of these materials.

Wirkmechanismus

The mechanism of action of 2-(2-(6-Chloro-pyrimidin-4-yloxy)-phenyl)-3,3-dimethoxy-propionic acid methyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to downstream effects on cellular pathways, such as inhibition of cell proliferation or induction of apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(6-Chloro-pyrimidin-4-yl)-benzoic acid methyl ester

- 2-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester

Uniqueness

2-(2-(6-Chloro-pyrimidin-4-yloxy)-phenyl)-3,3-dimethoxy-propionic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Biologische Aktivität

Methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3,3-dimethoxypropanoate, also known as (E)-Methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H13ClN2O4

- Molecular Weight : 320.73 g/mol

- CAS Number : 131860-97-4

Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets. The presence of the chloropyrimidine moiety suggests potential interactions with enzymes or receptors involved in cellular signaling pathways.

Target Receptors

Anticancer Properties

Recent studies have investigated the anticancer properties of related compounds. For instance, derivatives of chloropyrimidine have demonstrated cytotoxic effects against various cancer cell lines. While direct studies on this compound are scarce, its structural similarities suggest potential anticancer activity.

Antimicrobial Activity

The antimicrobial properties of pyrimidine derivatives have been documented extensively. Compounds featuring the chloropyrimidine structure often exhibit moderate to strong antibacterial and antifungal activities.

Research Findings and Case Studies

Eigenschaften

IUPAC Name |

methyl 2-[2-(6-chloropyrimidin-4-yl)oxyphenyl]-3,3-dimethoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O5/c1-21-15(20)14(16(22-2)23-3)10-6-4-5-7-11(10)24-13-8-12(17)18-9-19-13/h4-9,14,16H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUILAKBJKOVIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(C1=CC=CC=C1OC2=CC(=NC=N2)Cl)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801150767 | |

| Record name | Methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801150767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143230-42-6 | |

| Record name | Methyl 2-[(6-chloro-4-pyrimidinyl)oxy]-α-(dimethoxymethyl)benzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143230-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-(6-Chloro-pyrimidin-4-yloxy)-phenyl)-3,3-dimethoxy-propionic acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143230426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801150767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(6-Chloro-pyrimidin-4-yloxy)-phenyl]-3,3-dimethoxy-propionic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the key structural features of methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropanoate?

A1: The molecule of methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropanoate consists of two aromatic rings, a benzene ring and a pyrimidine ring, connected by an oxygen atom. [] The dihedral angle between these rings is 77.36° (4). [] This structural characteristic influences the molecule's overall shape and potential interactions with other molecules. Additionally, an intramolecular C—H⋯O interaction forms a planar five-membered ring within the molecule. []

Q2: How does the crystal structure of methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropanoate relate to its potential applications?

A2: The crystal structure of methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropanoate reveals the presence of weak intermolecular C—H⋯π interactions. [] These interactions are crucial for understanding how the molecule might pack in a solid-state form and how it might interact with other molecules in a biological context. This knowledge could be valuable in designing formulations or exploring potential applications in material science.

Q3: How is methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropanoate used in the synthesis of other compounds?

A3: Methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropanoate acts as a starting material in the synthesis of (E)-methyl 2-[2-(6-(2-cyanophenoxy)pyrimidin-4-yloxy)phenyl]-3-methoxypropenoate, a plant fungicide. [] The synthesis involves reacting it with 2-cyanophenate anions in the absence of copper or copper salt and N,N-dimethylformamide. [] This synthetic route highlights the versatility of methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropanoate as a building block for creating compounds with potential agricultural applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.